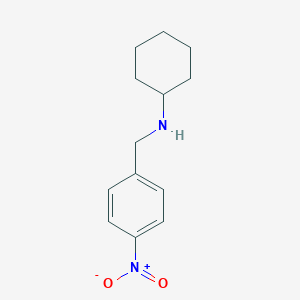

N-(4-nitrobenzyl)cyclohexanamine

Übersicht

Beschreibung

WAY-297037-A ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung wird hauptsächlich für ihre Rolle in der biologischen und chemischen Forschung untersucht, insbesondere im Zusammenhang mit ihren Interaktionen mit bestimmten molekularen Zielstrukturen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-297037-A umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg kann Folgendes umfassen:

Bildung von Zwischenverbindungen: Die ersten Schritte beinhalten oft die Bildung von Zwischenverbindungen durch Reaktionen wie Alkylierung, Acylierung oder Kondensation.

Cyclisierungsreaktionen: Diese Zwischenprodukte können dann Cyclisierungsreaktionen unterliegen, um die Kernstruktur von WAY-297037-A zu bilden.

Modifikationen von funktionellen Gruppen: Anschließende Schritte beinhalten die Einführung oder Modifikation von funktionellen Gruppen, um die gewünschte chemische Struktur zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY-297037-A kann die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies umfasst:

Hochskalierung von Reaktionen: Anpassung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel, um größere Mengen zu ermöglichen.

Reinigungstechniken: Anwendung von Techniken wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.

Wissenschaftliche Forschungsanwendungen

WAY-297037-A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Wird auf seine Interaktionen mit biologischen Molekülen und seine potenziellen therapeutischen Wirkungen untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und Behandlung von Krankheiten untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von WAY-297037-A umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Interaktion kann biologische Pfade modulieren und zu verschiedenen pharmakologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297037-A typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of Intermediate Compounds: Initial steps often involve the formation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Cyclization Reactions: These intermediates may then undergo cyclization reactions to form the core structure of WAY-297037-A.

Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of WAY-297037-A may involve optimization of the synthetic route to enhance yield and purity. This includes:

Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent to accommodate larger quantities.

Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-297037-A kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Derivate zu bilden.

Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Derivate zu bilden.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, um bestimmte funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylhalogenide, Säuren und Basen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Alkylketten einführen können.

Wirkmechanismus

The mechanism of action of WAY-297037-A involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WAY-299375: Eine weitere Verbindung, die auf ihre Rolle bei Amyloidkrankheiten und Synucleinopathien untersucht wird.

WAY-100635: Eine Verbindung, die für ihre Verwendung als selektiver Serotoninrezeptor-Antagonist bekannt ist.

Einzigartigkeit

WAY-297037-A ist einzigartig aufgrund seiner spezifischen chemischen Struktur und der besonderen biologischen Pfade, die es beeinflusst. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355668 | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-51-6 | |

| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

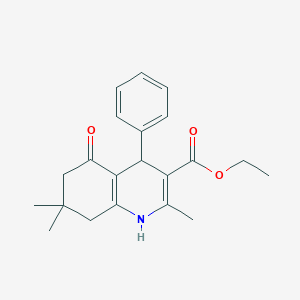

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)

![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)